![molecular formula C17H11Cl2N3O4 B14416454 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate CAS No. 82319-70-8](/img/structure/B14416454.png)
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorophenyl group attached to a triazinoisoquinoline core, with a perchlorate anion as a counterion
准备方法
The synthesis of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazinoisoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the formation of the perchlorate salt. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and consistency.
化学反应分析
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.
相似化合物的比较
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium bromide: This compound has a bromide anion instead of a perchlorate anion, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol: The presence of a hydroxyl group introduces different chemical properties and potential applications
属性
CAS 编号 |
82319-70-8 |
|---|---|
分子式 |
C17H11Cl2N3O4 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;perchlorate |
InChI |
InChI=1S/C17H11ClN3.ClHO4/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
NJZNIAKVFOUCLN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


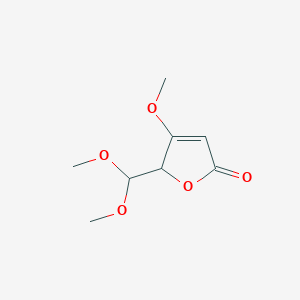
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
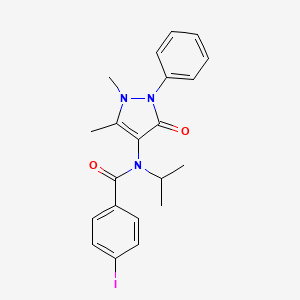
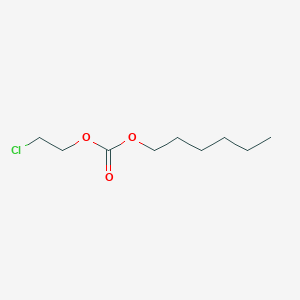

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)
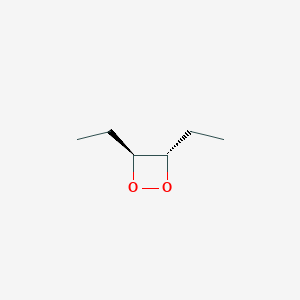
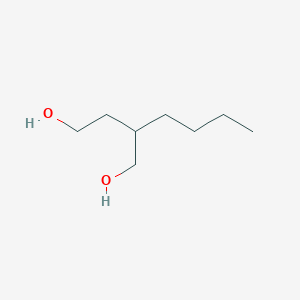
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
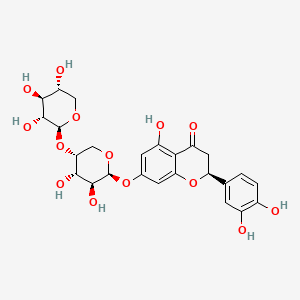
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
